2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a benzo[d]thiazole moiety attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid typically involves the reaction of benzo[d]thiazole derivatives with amino acids under specific conditions. One common method involves the condensation of benzo[d]thiazole-2-carboxylic acid with an appropriate amino acid derivative in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives depending on the nature of the substituents .
Scientific Research Applications
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(benzo[d]thiazol-2-yl)acetic acid: Similar structure but with an acetic acid backbone.
2-Amino-3-(benzo[d]thiazol-2-yl)butanoic acid: Similar structure but with a butanoic acid backbone.
2-Amino-3-(benzo[d]thiazol-2-yl)pentanoic acid: Similar structure but with a pentanoic acid backbone.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14) |
InChI Key |
DNDVHMGBCGSRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N |
Origin of Product |
United States |
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